molecular formula C25H20O6 B2904708 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one CAS No. 610763-97-8

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one

Cat. No.: B2904708
CAS No.: 610763-97-8
M. Wt: 416.429
InChI Key: FDQPCYZUZHTDAR-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-4-one core with methoxyphenyl and oxoethoxy substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst to yield the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted chromen-4-one derivatives, quinones, and chromanols, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-(methylthio)-4-imidazolone
  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • 4-Methoxybenzyl cyanide

Uniqueness

Compared to similar compounds, 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. Its dual methoxyphenyl and oxoethoxy substituents contribute to its enhanced stability and potential biological activities .

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O6/c1-28-17-9-7-16(8-10-17)22(26)15-30-18-11-12-20-24(13-18)31-14-21(25(20)27)19-5-3-4-6-23(19)29-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQPCYZUZHTDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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